9-nitro-9Z,11E-octadecadienoic acid

Description

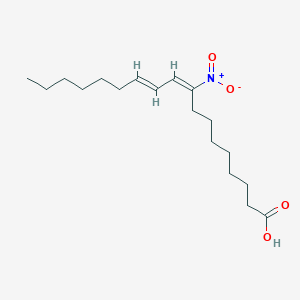

9-Nitro-9Z,11E-octadecadienoic acid is a nitro-substituted derivative of linoleic acid (C18:2), a polyunsaturated fatty acid (PUFA). Nitro fatty acids are formed via nitration reactions involving reactive nitrogen species and PUFAs, often under oxidative or inflammatory conditions . These compounds exhibit unique biochemical properties due to the electron-withdrawing nitro (-NO₂) group, which influences their reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula |

C18H31NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(9E,11E)-9-nitrooctadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h8,11,14H,2-7,9-10,12-13,15-16H2,1H3,(H,20,21)/b11-8+,17-14+ |

InChI Key |

URRNFVDDJZKQGD-LDRANXPESA-N |

Isomeric SMILES |

CCCCCC/C=C/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] |

Canonical SMILES |

CCCCCCC=CC=C(CCCCCCCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E,11E)-9-nitro-9,11-octadecadienoic acid typically involves the nitration of linoleic acid. The process begins with the hydrogenation of linoleic acid to form the conjugated linoleic acid isomer. The nitration reaction is then carried out using nitric acid or other nitrating agents under controlled conditions to introduce the nitro group at the 9th position .

Industrial Production Methods

Industrial production of (9E,11E)-9-nitro-9,11-octadecadienoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(9E,11E)-9-nitro-9,11-octadecadienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products Formed

Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.

Reduction: The primary product is the corresponding amine.

Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.

Scientific Research Applications

(9E,11E)-9-nitro-9,11-octadecadienoic acid has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (9E,11E)-9-nitro-9,11-octadecadienoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive nitrogen species that can modulate cellular signaling pathways. The compound can also interact with enzymes and receptors, influencing various biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Functional Group Influence

- Nitro vs. Hydroxy/Keto Groups : The nitro group imparts electrophilic character, enabling covalent modifications of cysteine residues in proteins (nitroalkylation). This contrasts with hydroxy or keto derivatives, which primarily act via receptor binding (e.g., PPARγ activation by 13-HODE) or enzyme inhibition .

- Positional Isomerism : The placement of functional groups significantly alters bioactivity. For example, 13-HODE is pro-inflammatory, while 9-HODE exhibits stronger associations with oxidative stress . Nitro groups at C9 vs. C10 may similarly dictate target specificity.

Metabolic Pathways

- Enzymatic vs. Non-Enzymatic Formation: 13-HODE and 13-oxo-ODE are generated via lipoxygenase-catalyzed oxidation , whereas nitro derivatives likely arise from nitration by peroxynitrite (ONOO⁻) or nitric oxide (NO) under oxidative stress .

- Degradation Pathways : Nitro fatty acids are more resistant to β-oxidation compared to hydroxy or keto analogs, prolonging their biological half-life .

Analytical Challenges

- Chromatographic Separation: Isomers like this compound and 10-nitro-9Z,12Z-octadecadienoic acid require advanced LC-MS methods for resolution, as demonstrated for LAO isomers in .

- Quantification : Calibration curves for nitro derivatives (e.g., 13-oxo-ODE) show linear ranges of 2.5–160 ng, suggesting similar sensitivity for nitro analogs .

Q & A

Q. What is the structural characterization of 9-nitro-9Z,11E-octadecadienoic acid, and how can its stereochemistry be experimentally confirmed?

The compound features a conjugated diene system (9Z,11E) with a nitro group at the 12th carbon. Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze coupling constants for double-bond geometry (e.g., H NMR cis/trans coupling patterns for 9Z and 11E positions) .

- Infrared (IR) Spectroscopy: Identify nitro group absorption bands (~1520 cm for asymmetric stretching and ~1350 cm for symmetric stretching) .

- Mass Spectrometry (MS): Confirm molecular weight (CHNO) via high-resolution MS and fragmentation patterns .

Q. What experimental precautions are recommended for handling nitro-substituted fatty acids like this compound?

While specific safety data for this compound are limited, protocols for analogous nitro lipids suggest:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of aerosols or vapors .

- Waste Disposal: Deactivate nitro groups via reduction (e.g., catalytic hydrogenation) before disposal in approved chemical waste containers .

Q. How does computational chemistry aid in predicting the physicochemical properties of this compound?

Tools like the ACD/Labs Percepta Platform predict:

- LogP (Partition Coefficient): Estimate lipophilicity for membrane permeability studies .

- pKa: Determine ionization states at physiological pH to guide solubility experiments .

- Molecular Dynamics Simulations: Model interactions with biological targets (e.g., lipid-binding enzymes) .

Advanced Research Questions

Q. How does the nitro group at the 9-position influence the compound’s reactivity compared to non-nitrated analogs (e.g., 9Z,11E-octadecadienoic acid)?

- Electrophilic Reactivity: The nitro group enhances electrophilicity, making the compound prone to nucleophilic attack (e.g., thiol addition in redox signaling studies) .

- Oxidative Stability: Nitro-fatty acids exhibit resistance to auto-oxidation compared to hydroxylated derivatives (e.g., 9-hydroxyoctadecadienoic acid) due to electron-withdrawing effects .

- Biological Activity: Nitro groups modulate protein binding (e.g., PPAR-γ activation) via covalent adduct formation with cysteine residues .

Q. What methodological challenges arise in synthesizing this compound with high stereochemical purity?

- Stereoselective Nitration: Use transition metal catalysts (e.g., Fe(III)-nitrate complexes) to direct nitro group addition while preserving Z/E double-bond geometry .

- Purification: Employ reverse-phase HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate stereoisomers .

- Quality Control: Validate purity via C NMR (distinct chemical shifts for nitro carbons) and circular dichroism (CD) for enantiomeric excess .

Q. How can researchers resolve contradictions in spectroscopic data for nitro-fatty acid derivatives?

- Cross-Validation: Compare IR, NMR, and MS data with computational predictions (e.g., DFT-calculated vibrational frequencies) .

- Isotopic Labeling: Synthesize N-labeled analogs to confirm nitro group assignments in complex matrices .

- Collaborative Databases: Reference standardized spectra from NIST Chemistry WebBook for baseline comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.